![molecular formula C18H19N3O4 B2978921 N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide CAS No. 1448031-39-7](/img/structure/B2978921.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a pyridin-2-yloxy group, and a piperidine-1-carboxamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the attachment of the pyridin-2-yloxy group, and the incorporation of the piperidine-1-carboxamide moiety. Common synthetic methods include:
Pd-catalyzed arylation: This step is crucial for forming the benzo[d][1,3]dioxole structure.
Noyori asymmetric hydrogenation: This method is used to achieve high enantioselectivity in the synthesis.
Aza-Michael addition: This reaction is employed to introduce the piperidine moiety.
Bischler–Napieralski reaction: This reaction is used to form the piperidine ring.
N-arylation: This step is essential for attaching the pyridin-2-yloxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzo[d][1,3]dioxole moiety.
Reduction: This reaction can affect the piperidine ring.
Substitution: This reaction can occur at the pyridin-2-yloxy group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety could yield benzoquinones, while reduction of the piperidine ring could produce piperidines with varying degrees of saturation.
科学研究应用
N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: The unique structural features of this compound make it a candidate for use in organic electronics and photonics.
Biological Research: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may induce cell cycle arrest and apoptosis by targeting key regulatory proteins and signaling pathways . Further research is needed to fully elucidate its molecular targets and the pathways involved.
相似化合物的比较
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide: This compound also features the benzo[d][1,3]dioxole structure and is used in proteomics research.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is unique due to its combination of the benzo[d][1,3]dioxole moiety, pyridin-2-yloxy group, and piperidine-1-carboxamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-pyridin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(20-13-4-5-15-16(11-13)24-12-23-15)21-9-6-14(7-10-21)25-17-3-1-2-8-19-17/h1-5,8,11,14H,6-7,9-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZFTYDSNSUEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-Chlorophenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2978838.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2978840.png)
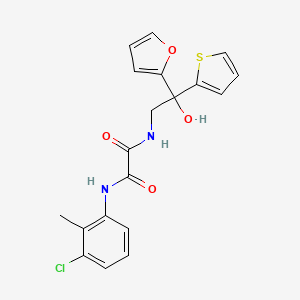
![2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2978842.png)
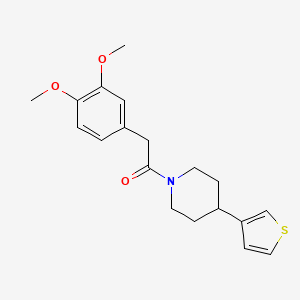
amine](/img/structure/B2978846.png)
![2-Cyclopropyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one](/img/structure/B2978848.png)
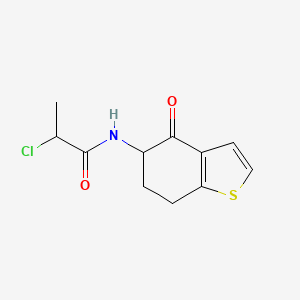
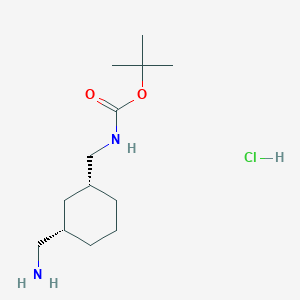
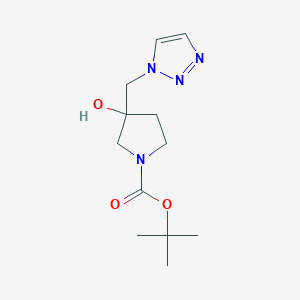
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2978855.png)
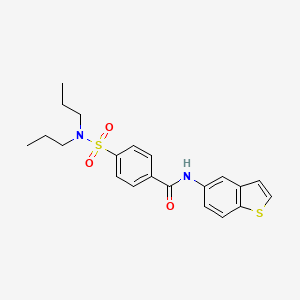
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B2978857.png)
![5-Fluoro-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2978859.png)
